![molecular formula C16H16BrFN2O4S B2942824 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide CAS No. 256521-73-0](/img/structure/B2942824.png)
2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide
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Description
2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide (hereafter referred to as 4-Bromo-2-hydroxyethylamino-N-4-fluorophenylacetamide or BHFA) is a novel synthetic compound that has been studied for its potential in a variety of scientific and medical applications. BHFA is a small molecule that has a number of interesting properties, including a low toxicity profile, a high solubility in water, and a low melting point. BHFA has been studied for its potential as a drug candidate, as a reagent for chemical synthesis, and as a tool for biochemical research.
Scientific Research Applications
Chemical Modification of Membranes
Research has demonstrated the potential of amino-reactive reagents, which may share mechanistic similarities with 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide, in altering ion permeability across membranes. For instance, certain reagents decrease anion permeability in human red blood cells, highlighting the significance of amino and sulfhydryl groups in controlling membrane permeability and possibly offering insights into how structurally related compounds might interact with biological membranes (Knauf & Rothstein, 1971).
Antimicrobial Activities
Compounds incorporating the sulfamoyl moiety, akin to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. For example, novel thiazole and pyridone derivatives bearing a sulfonamide group demonstrated promising antibacterial and antifungal activities. Such studies underscore the therapeutic potential of these chemical frameworks in developing new antimicrobial agents (Darwish et al., 2014).
Immune Response Modulation
Research into synthetic compounds structurally related to 2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide has revealed their capability to modulate immune responses. Notably, a study found that a compound enhanced the reactivity of lymphocytes to tumor cells, suggesting the potential of such molecules in cancer immunotherapy and as adjuvants to improve the efficacy of vaccines or chemotherapy (Wang et al., 2004).
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-hydroxyethyl)amino]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O4S/c17-12-1-7-15(8-2-12)25(23,24)20(9-10-21)11-16(22)19-14-5-3-13(18)4-6-14/h1-8,21H,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZLPIJRVZLUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN(CCO)S(=O)(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Bromophenyl)sulfonyl)(2-hydroxyethyl)amino)-N-(4-fluorophenyl)acetamide | |
CAS RN |
256521-73-0 |
Source
|
Record name | 2-(((4-BROMOPHENYL)SULFONYL)(2-HYDROXYETHYL)AMINO)-N-(4-FLUOROPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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